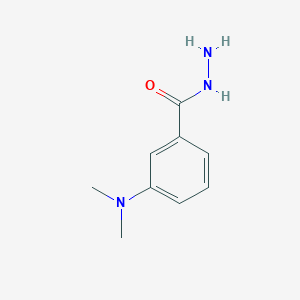

3-(Dimethylamino)benzohydrazide

描述

Historical Context of Hydrazides in Chemical and Medicinal Sciences

The history of hydrazides is intertwined with the development of organic chemistry and pharmacology. The story began in 1875 when Emil Fischer first coined the term "hydrazine". wikipedia.org However, it was Theodor Curtius who, in 1887, successfully produced hydrazine (B178648) sulfate (B86663). wikipedia.org The real breakthrough in the medicinal application of hydrazides came with the discovery of the antitubercular activity of isoniazid, a simple hydrazide derivative. taylorandfrancis.com This finding spurred a wave of research into hydrazide-based compounds, revealing their potential as therapeutic agents for a wide range of diseases. taylorandfrancis.combenthamdirect.com

General Overview of Benzohydrazide (B10538) Scaffold and its Derivatives

Benzohydrazide, with its chemical formula C7H8N2O, is an aromatic hydrazide. thepharmajournal.com The core structure consists of a benzene (B151609) ring attached to a hydrazide group. This scaffold is a versatile building block for creating a vast array of derivatives with diverse biological activities. thepharmajournal.comderpharmachemica.com The reactivity of the hydrazide group, particularly its ability to undergo condensation reactions with aldehydes and ketones, allows for the synthesis of numerous hydrazone derivatives. mdpi.comnih.gov These derivatives have been explored for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. derpharmachemica.comderpharmachemica.comresearchgate.net

The versatility of the benzohydrazide scaffold is further enhanced by the ability to introduce various substituents onto the benzene ring. This modularity allows chemists to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity.

Importance of Aromatic Hydrazides as Synthetic Precursors

Aromatic hydrazides, including benzohydrazides, are highly valued as synthetic precursors in organic chemistry. researchgate.netmdpi.com Their utility stems from the presence of multiple reactive sites within the molecule, making them ideal starting materials for the synthesis of a wide range of heterocyclic compounds. mdpi.comnih.gov Rings such as oxadiazoles, thiadiazoles, and pyrazoles, which are prevalent in many biologically active molecules, can be efficiently constructed using aromatic hydrazides as key synthons. mdpi.com

The condensation of aromatic hydrazides with various electrophiles is a common strategy for building molecular complexity. nih.gov Furthermore, the hydrazide moiety can participate in cyclization reactions, leading to the formation of diverse and intricate molecular architectures. mdpi.com

Research Relevance of 3-(Dimethylamino)benzohydrazide within the Broader Hydrazide Class

Within the extensive family of benzohydrazides, this compound (CAS Number 205927-64-6) has emerged as a compound of interest in specific research areas. chemicalbook.comscbt.com Its molecular formula is C9H13N3O and it has a molecular weight of 179.22 g/mol . scbt.com The presence of the dimethylamino group at the meta-position of the benzene ring significantly influences its electronic properties and potential biological interactions.

Research has explored the synthesis of derivatives of N-substituted 4-(dimethylamino)benzhydrazides and their subsequent cyclization to form 1,3-benzothiazin-4-one moieties. journalcsij.com Furthermore, studies have investigated 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as potential inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target implicated in cancer development. rsc.org In one study, a derivative of this compound, specifically (E)-N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazinecarbonyl)phenyl)benzamide, was synthesized and characterized. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(dimethylamino)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSSYVLPIDYZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366243 | |

| Record name | 3-(dimethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205927-64-6 | |

| Record name | 3-(dimethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Dimethylamino Benzohydrazide

Established Synthetic Pathways

Traditional methods for synthesizing 3-(Dimethylamino)benzohydrazide primarily rely on the transformation of carboxylic acid derivatives. These routes are well-documented and have been foundational in the production of this compound.

Synthesis from 3-Dimethylaminobenzoic acid ethyl ester

A primary and established route for the synthesis of this compound involves the reaction of 3-Dimethylaminobenzoic acid ethyl ester with hydrazine (B178648) hydrate. This reaction is a classical method for the formation of hydrazides from esters. The process typically involves refluxing the ester with hydrazine hydrate, often in an alcoholic solvent like ethanol. The nucleophilic acyl substitution reaction proceeds with the lone pair of electrons on the nitrogen atom of hydrazine attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the benzohydrazide (B10538).

The synthesis of the precursor, 3-Dimethylaminobenzoic acid, can be achieved through methods like the reductive alkylation of 3-aminobenzoic acid with formaldehyde (B43269) in the presence of a catalyst. google.comepo.org

Alternative Synthetic Routes and Reagents

While the reaction with the corresponding ester is common, alternative pathways to benzohydrazide derivatives exist. Generally, benzohydrazides can be synthesized through the condensation of an active carbonyl compound with a compound containing an NH2 group. derpharmachemica.com For instance, N-acylhydrazines can be prepared via multi-step procedures that may involve the use of catalysts. biointerfaceresearch.com One alternative approach involves the use of different starting materials, such as the corresponding acid chloride. Reacting 3-(Dimethylamino)benzoyl chloride with hydrazine would also yield this compound.

Another area of exploration is the use of different reagents to facilitate the reaction. For example, the synthesis of benzoyl hydrazone derivatives has been achieved by combining two pharmacophores, the N-dimethylaminoethoxy tail and various substituted aldehydes. biointerfaceresearch.com

Modern Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally friendly methods for synthesizing chemical compounds, including this compound. These modern approaches focus on the principles of green chemistry and the use of catalytic methods to optimize reactions.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. youtube.com In the context of this compound synthesis, this can involve several strategies:

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Research into greener alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. For instance, the synthesis of some heterocyclic compounds has been achieved under solvent-free conditions using mechanochemistry (grinding). researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This reduces waste and improves efficiency.

Use of Less Hazardous Reagents: The selection of less toxic and hazardous starting materials and reagents is crucial. For example, moving away from toxic alkylating agents like dimethyl sulfate (B86663) in the synthesis of the precursor 3-(Dimethylaminobenzoic acid) towards reductive amination with formaldehyde is a step in this direction. google.comepo.org

Catalytic Methods and Reaction Optimization

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions, with higher selectivity, and in shorter reaction times.

Catalyst Selection: For the synthesis of the precursor, 3-(Dimethylaminobenzoic acid), transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel are used for the reductive alkylation of 3-aminobenzoic acid. google.comgoogle.com The choice of catalyst can significantly impact the reaction's efficiency and yield.

Reaction Condition Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing the yield and purity of the product while minimizing energy consumption. For example, in the reductive methylation of 3-aminobenzoic acid, the controlled addition of formaldehyde and a gradual increase in temperature can lead to a high conversion rate. google.comepo.org

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields compared to conventional heating methods. This technique has been successfully applied to various organic syntheses.

Purification and Isolation Techniques in Synthesis

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. Ethanol is a common solvent for recrystallizing benzohydrazide derivatives. derpharmachemica.com

Chromatography: Column chromatography is a versatile technique for separating mixtures of compounds. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel), and different components are eluted at different rates using a mobile phase (a solvent or mixture of solvents). nih.govnih.gov Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and the purity of the fractions obtained from column chromatography. mdpi.com

Filtration and Washing: After precipitation or crystallization, the solid product is separated from the liquid by filtration. The collected solid is then typically washed with a suitable solvent to remove any remaining soluble impurities. biointerfaceresearch.comderpharmachemica.com

The purity of the final product is often confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). derpharmachemica.comderpharmachemica.comnih.gov

Structural Characterization and Elucidation of 3 Dimethylamino Benzohydrazide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of new or synthesized chemical entities. For 3-(Dimethylamino)benzohydrazide, a combination of techniques is employed to ensure a comprehensive and accurate structural assignment.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring will typically appear as multiplets in the downfield region, generally between δ 7.0-7.9 ppm, due to the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the dimethylamino group. derpharmachemica.com The protons of the two methyl groups attached to the nitrogen atom are expected to produce a singlet in the upfield region. The protons of the hydrazide functional group (-NH-NH₂) will also give rise to characteristic signals. The NH proton adjacent to the carbonyl group often appears as a singlet at a downfield chemical shift, typically in the range of δ 11.8-11.9 ppm in a related series of benzohydrazides. derpharmachemica.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | ~ 6.7 - 7.5 | Multiplet | 4H |

| -N(CH₃)₂ | ~ 3.0 | Singlet | 6H |

| -NH₂ | Variable | Broad Singlet | 2H |

| -C(=O)NH- | Variable | Singlet | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbonyl carbon is typically the most deshielded, appearing at a chemical shift of around 161-162 ppm. derpharmachemica.com The aromatic carbons will resonate in the region of approximately δ 110-150 ppm. The specific chemical shifts of the aromatic carbons are influenced by the positions of the dimethylamino and benzohydrazide (B10538) substituents. The two equivalent methyl carbons of the dimethylamino group will give a single signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 165 - 170 |

| Aromatic C-N | ~ 150 |

| Aromatic C-C(O) | ~ 135 |

| Aromatic C-H | ~ 110 - 130 |

| -N(CH₃)₂ | ~ 40 |

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band in the region of 1595-1654 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the hydrazide group. derpharmachemica.com The N-H stretching vibrations of the -NH and -NH₂ groups are expected to appear as bands in the region of 3347-3434 cm⁻¹. derpharmachemica.com Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups will be observed, typically in the ranges of 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (-NH, -NH₂) | 3300 - 3450 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₃N₃O), the expected monoisotopic mass is 179.1059 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 179. Predicted mass spectrometry data suggests that common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ would appear at m/z 180.11315, 202.09509, and 218.06903, respectively. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ | 179.10532 |

| [M+H]⁺ | 180.11315 |

| [M+Na]⁺ | 202.09509 |

| [M+K]⁺ | 218.06903 |

| [M-H]⁻ | 178.09859 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption in the UV region due to π→π* transitions of the benzene ring and the carbonyl group. The presence of the dimethylamino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzohydrazide. For a related compound, benzohydrazide, a UV/Vis spectrum showed a maximum absorption (λmax) at 285.2 nm. researchgate.net The electronic absorption spectrum of a ligand containing a benzohydrazide moiety showed bands at 264, 280, 288, 308, and 375 nm. researchgate.net

Table 5: Expected UV-Visible Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π→π* (Benzene ring) | ~ 250 - 290 |

| n→π* (Carbonyl group) | ~ 300 - 340 |

No Published Crystallographic or DFT Data Available for this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available X-ray crystallography or detailed Density Functional Theory (DFT) calculation data specifically for the compound This compound .

The structural and electronic properties requested in the outline—including crystal system, space group, unit cell parameters, hydrogen bonding networks, conformational analysis, and DFT calculations—have not been reported in published scientific literature for this specific isomer.

It is important to note that extensive experimental and computational data are available for the related isomer, 4-(Dimethylamino)benzohydrazide . Studies on this compound provide detailed insights into its solid-state structure and electronic properties. However, this information cannot be substituted for this compound, as positional isomers can exhibit significantly different crystallographic and electronic characteristics due to variations in their molecular symmetry and intermolecular interaction patterns.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this compound.

Computational Chemistry for Structural and Electronic Properties

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govimist.ma The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Dark red spots on the dnorm map indicate significant interactions, such as hydrogen bonds. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Benzohydrazide Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.7% |

| C···H / H···C | 20.2% |

| O···H / H···O | 9.4% |

| Other | 24.7% |

Data adapted from a representative benzohydrazide structure for illustrative purposes. nih.gov

Hartree-Fock (HF) Calculations

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a many-electron system. wikipedia.org It is often referred to as a self-consistent field (SCF) method because it iteratively solves equations until the solution is consistent with the field it generates. wikipedia.org The HF method approximates the exact N-body wave function as a single Slater determinant, which describes the electrons in a set of optimized molecular orbitals. wikipedia.orgarxiv.org

While the HF method provides a valuable starting point, it does not fully account for electron correlation, which is the interaction between individual electrons. Therefore, it is often used as the initial step for more advanced and accurate computational methods, such as Møller–Plesset perturbation theory (MP2) or Density Functional Theory (DFT), the latter of which was used to determine properties like the lattice energy for the related 4-(Dimethylamino)benzohydrazide. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization of 3 Dimethylamino Benzohydrazide

Reaction Mechanisms and Pathways

3-(Dimethylamino)benzohydrazide is a versatile organic compound whose reactivity is primarily dictated by the hydrazide functional group (-CONHNH₂), with its reactivity modulated by the electron-donating dimethylamino group (-N(CH₃)₂) on the benzene (B151609) ring. The hydrazide moiety possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal amino group (-NH₂) is particularly reactive and is the primary site for reactions such as acylation and condensation. nih.gov

The reaction pathways of this compound are centered around the nucleophilic character of the hydrazide group. The nitrogen atom of the amino group can attack electrophilic centers, leading to the formation of a wide range of derivatives. The presence of the dimethylamino group at the meta-position of the benzene ring acts as an electron-donating group through resonance and inductive effects. This increases the electron density on the aromatic ring and can influence the reactivity of the hydrazide group, though to a lesser extent than ortho- or para-substituents. The primary reaction pathways for derivatization include condensation with carbonyl compounds to form hydrazones and coordination with metal ions to form metal complexes. biointerfaceresearch.comresearchgate.net

Formation of Hydrazone Derivatives

Hydrazones are a significant class of compounds synthesized from hydrazides. nih.gov They are characterized by the >C=N-NH-C=O structural feature. The synthesis of hydrazones from this compound involves the reaction of its terminal -NH₂ group with the carbonyl group of aldehydes or ketones.

The formation of hydrazones from this compound and an aldehyde or ketone is a classic condensation reaction, which proceeds via a nucleophilic addition-elimination mechanism. orientjchem.org The reaction is typically catalyzed by a small amount of acid. orientjchem.org

The mechanism involves two key steps:

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating the hydroxyl group, turning it into a better leaving group (H₂O). The elimination of water results in the formation of a carbon-nitrogen double bond (C=N), yielding the stable hydrazone product. researchgate.net

This reaction is generally high-yielding and can be carried out under mild conditions, often by refluxing the reactants in a solvent like ethanol. orientjchem.orgnih.gov

A prominent application of the condensation reaction is the synthesis of N'-benzylidene benzohydrazides, which are formed when benzohydrazides react with substituted benzaldehydes. nih.govderpharmachemica.com The reaction of this compound with various substituted benzaldehydes would yield a library of N'-benzylidene-3-(dimethylamino)benzohydrazide derivatives.

The general procedure involves refluxing equimolar amounts of the benzohydrazide (B10538) and the desired aromatic aldehyde in a solvent such as methanol or ethanol, often with a few drops of a catalyst like glacial acetic acid. orientjchem.orgnih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be purified by recrystallization. nih.gov The resulting N'-benzylidene derivatives are typically stable, crystalline solids. derpharmachemica.commdpi.com

| Benzohydrazide Reactant | Aldehyde/Ketone Reactant | Resulting Derivative Structure | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Methoxybenzohydrazide | 3,4,5-Trimethoxybenzaldehyde | (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | 94 | 180-182.5 |

| 4-Methoxybenzohydrazide | Pyridine-3-carbaldehyde | (E)-4-methoxy-N'-(pyridin-3-ylmethylene)benzohydrazide | 82 | 227-229 |

| 4-[(4-Methylphenyl)sulfonyloxy]benzohydrazide | 3-Methoxybenzaldehyde | N′-[(3-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 96.1 | 147.1-147.8 |

| 4-[(4-Methylphenyl)sulfonyloxy]benzohydrazide | 3-Nitrobenzaldehyde | N′-[(3-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 97.7 | 182.5-183.1 |

| 4-(Dimethylamino)benzohydrazide | 4-Pyridinecarboxaldehyde | 4-(Dimethylamino)-N'-(pyridin-4-ylmethylene)benzohydrazide | - | - |

This table presents examples of N'-benzylidene derivatives synthesized from various benzohydrazides to illustrate the general reaction. Data sourced from multiple studies. derpharmachemica.commdpi.comresearchgate.net

Coordination Chemistry with Metal Ions

The hydrazide functional group in this compound also enables it to act as a ligand, binding to metal ions to form coordination complexes. This chelating ability is a well-documented property of benzohydrazides and their derivatives. biointerfaceresearch.comrsc.org

This compound can function as a chelating ligand, typically in a bidentate fashion. Chelation involves the formation of a ring structure with the central metal ion. The most common coordination mode for benzohydrazides involves the carbonyl oxygen atom and the nitrogen atom of the terminal amino group (-NH₂). mdpi.com These two atoms donate their lone pairs of electrons to the metal ion, forming a stable five-membered chelate ring.

The ligand can exist in keto-enol tautomeric forms. In the solid state, it typically exists in the keto form (-CO-NH-NH₂). However, in solution and particularly upon complexation with metal ions in certain pH conditions, it can deprotonate and exist in the enol form (-C(OH)=N-NH₂). Coordination can then occur through the enolic oxygen and the azomethine nitrogen atom. The dimethylamino group on the benzene ring is generally not directly involved in chelation due to its position, but its electron-donating nature can influence the electron density at the coordinating sites, thereby affecting the stability and properties of the resulting metal complexes.

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. nih.govnstda.or.th The stoichiometry of the reaction (ligand-to-metal ratio) can be varied to obtain complexes with different coordination numbers and geometries. uobaghdad.edu.iq

The general synthesis involves dissolving the ligand and the metal salt, often in a molar ratio of 2:1 or 1:1, in a solvent like ethanol or methanol. mdpi.com The reaction mixture is then typically heated and stirred for a period, during which the complex precipitates out of the solution. The solid complex is then isolated by filtration, washed, and dried. nih.gov

Characterization of the resulting metal complexes is performed using a variety of spectroscopic and analytical techniques:

FT-IR Spectroscopy: This technique is used to identify the coordination sites. A shift in the stretching frequency of the C=O (carbonyl) and N-H (amino) groups in the complex compared to the free ligand indicates their involvement in bonding with the metal ion. mdpi.com

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complex. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, helps in elucidating the coordination environment around the metal ion.

Elemental Analysis: This determines the empirical formula of the complex, confirming the ligand-to-metal ratio. mdpi.comnih.gov

Molar Conductivity Measurements: These measurements in a suitable solvent indicate whether the complex is an electrolyte or non-electrolyte, helping to determine if any counter-ions are inside or outside the coordination sphere. mdpi.com

Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in the metal ion and provides further insight into the geometry of the complex. nstda.or.th

| Ligand | Metal Ion | Proposed Complex Formula | Coordination Sites | Characterization Methods |

|---|---|---|---|---|

| Benzohydrazide (bzz) | Eu(III) | Eu(bzz)(NO₃)₂ | Carbonyl Oxygen, Amino Nitrogen | Single-crystal X-ray diffraction, IR |

| Benzohydrazide (bzz) | Tb(III) | [Tb(bzz)(ben)₃(H₂O)]·H₂O | Carbonyl Oxygen, Amino Nitrogen | Single-crystal X-ray diffraction, IR |

| 2-Fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide (L) | Cu(II) | [CuL₂(NO₃)]NO₃ | Azomethine Nitrogen, Carbonyl Oxygen | FT-IR, UV-Vis, Elemental Analysis, Molar Conductivity |

| 2-Fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide (L) | Co(II) | [CoL₂(NO₃)]NO₃·H₂O | Azomethine Nitrogen, Carbonyl Oxygen | FT-IR, UV-Vis, Elemental Analysis, Molar Conductivity |

This table provides examples of metal complexes formed with benzohydrazide and its derivatives to illustrate common synthesis and characterization approaches. Data sourced from multiple studies. rsc.orgmdpi.com

DFT Studies on Metal-Ligand Interactions

No dedicated Density Functional Theory (DFT) studies detailing the metal-ligand interactions of this compound were identified in the surveyed scientific literature. While DFT studies have been performed on metal complexes of other benzohydrazide derivatives, including the isomeric 4-(Dimethylamino)benzohydrazide, specific computational data, such as optimized geometries, association energies, or Frontier Molecular Orbital analysis for complexes involving the this compound ligand, are not available in the published research.

Other Chemical Transformations

Detailed research findings on other specific chemical transformations of this compound, such as acylation and cyclization reactions, are limited in the available literature.

There is a lack of specific published research on the cyclization reactions involving this compound as a starting material. While benzohydrazides are versatile precursors for the synthesis of various heterocyclic systems (e.g., oxadiazoles, triazoles, benzothiazines), the literature detailing these transformations for the 3-(dimethylamino) derivative, including specific reagents, conditions, and the characterization of resulting products, could not be identified.

Biological and Pharmacological Applications of 3 Dimethylamino Benzohydrazide and Its Derivatives

Antimicrobial Activities

Hydrazide-hydrazone derivatives are a class of compounds recognized for their wide range of biological activities, including antimicrobial properties. thepharmajournal.commdpi.com The core structure of 3-(Dimethylamino)benzohydrazide has been incorporated into various derivatives to explore and enhance their potential against pathogenic microorganisms.

Antibacterial Studies

Derivatives of benzohydrazide (B10538) have demonstrated notable antibacterial activity. thepharmajournal.com For instance, a series of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids were synthesized and evaluated for their antibacterial potential. Among them, compound HD6, a hydrazone derivative, exhibited significant activity with Minimum Inhibitory Concentrations (MICs) of 8 μg/mL against Bacillus subtilis, 128 μg/mL against Enterococcus faecalis and Staphylococcus aureus, and 16 μg/mL against Pseudomonas aeruginosa. nih.gov This particular compound also showed bactericidal properties, especially against B. subtilis, with a Minimum Bactericidal Concentration (MBC) of 8 μg/mL. nih.gov

In another study, three new hydrazone compounds were synthesized from 4-dimethylaminobenzohydrazide. researchgate.net One of these compounds, resulting from the condensation with 2-chloro-5-nitrobenzaldehyde, was identified as an effective antibacterial agent. researchgate.net Similarly, the antitumor drug tirapazamine (B611382) (3-amino-1,2,4-benzotriazine-1,4-dioxide) and its derivatives have been investigated for their antibacterial effects. mdpi.com Acetyl- and methoxycarbonyl-substituted tirapazamine derivatives were found to be potent agents against Escherichia coli, Salmonella enterica, and Staphylococcus aureus, with MICs ranging from 1.1 µM to 8.5 µM, showing significantly greater activity than the parent compound and reference drugs. mdpi.com

The introduction of different substituents to the benzohydrazide scaffold has been a key strategy in developing new antibacterial agents. thepharmajournal.com For example, N′ -[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazides have shown greater antibacterial than antifungal activity. thepharmajournal.com

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

| HD6 | Bacillus subtilis | 8 | 8 |

| HD6 | Enterococcus faecalis | 128 | - |

| HD6 | Staphylococcus aureus | 128 | - |

| HD6 | Pseudomonas aeruginosa | 16 | - |

Antifungal Properties

The antifungal potential of hydrazide-hydrazone derivatives has been an area of active research. thepharmajournal.commdpi.com Various studies have shown that these compounds can exhibit significant activity against a range of fungal pathogens. nih.govfrontiersin.org

For instance, certain benzohydrazide derivatives were found to be more potent against Aspergillus niger compared to other tested bacterial and fungal strains. thepharmajournal.com In one study, a specific derivative was identified as the most potent antifungal agent with a pMICan (the negative logarithm of the molar MIC) of 2.10 µM/ml, comparable to the standard drug fluconazole. thepharmajournal.com

Hydrazine-based compounds have demonstrated fungicidal activity against Candida albicans, including drug-resistant clinical isolates. nih.gov Three compounds, in particular, Hyd. H, Hyd. OCH3, and Hyd.Cl, showed notable antifungal activity. nih.gov These compounds were also found to inhibit biofilm formation, a key virulence factor for C. albicans. nih.gov Specifically, Hyd. OCH3 reduced biofilm formation by 60%. nih.gov

Another study highlighted a hydrazine (B178648) compound, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, which exhibited broad-spectrum antifungal activity with a Minimum Inhibitory Concentration (MIC) as low as 0.0625 μg/ml against C. albicans. frontiersin.org This compound was also shown to have fungicidal activity and inhibited the formation of hyphae and biofilms. frontiersin.org

Furthermore, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antifungal activities. frontiersin.org Compounds 5L and 5o showed significant inhibition against Gibberella zeae with EC50 values of 20.06 and 23.17 μg/ml, respectively. frontiersin.org Compound 5q was effective against Pellicularia sasakii (EC50 = 26.66 μg/ml), and compound 5r showed notable activity against Phytophthora infestans (EC50 = 15.37 μg/ml). frontiersin.org

Antitubercular Activity

Benzohydrazide derivatives have been recognized for their potential as antitubercular agents. thepharmajournal.com The core structure is amenable to chemical modifications to enhance activity against Mycobacterium tuberculosis.

Research has led to the identification of N-benzyl 3,5-dinitrobenzamides as potent anti-TB agents. nih.gov Specifically, compounds D5, D6, D7, and D12 demonstrated excellent in vitro activity against the drug-susceptible H37Rv strain of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.0625 μg/mL. nih.gov These compounds were also effective against clinically isolated multidrug-resistant strains. nih.gov

Anticancer and Antitumor Potential

The development of novel anticancer agents is a significant area of medicinal chemistry, and derivatives of this compound have emerged as a promising class of compounds. thepharmajournal.comresearchgate.netrsc.org

Cytotoxicity Studies on Various Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a variety of cancer cell lines. researchgate.netrsc.org In one study, two hydrazone derivatives, H4 and H19, were found to selectively inhibit the growth of MCF-7 (breast cancer) and A549 (lung cancer) cells. rsc.orgrsc.orgnih.gov The half-maximal inhibitory concentration (IC50) values for compound H4 were 27.39 μM for MCF-7 cells and 45.24 μM for A549 cells. rsc.orgrsc.orgnih.gov For compound H19, the IC50 values were 34.37 μM for MCF-7 and 61.50 μM for A549 cells. rsc.orgrsc.orgnih.gov Importantly, these compounds showed lower cytotoxicity towards non-cancerous HEK293 cells, suggesting a degree of selectivity for cancer cells. rsc.orgrsc.org

Another study on new benzimidazole-hydrazone derivatives identified compounds 3d and 3j as having significant anticancer properties. nih.gov These compounds were evaluated against MCF7, C6, HT29, and L929 cell lines, with cisplatin (B142131) used as a positive control. nih.gov The study noted that the presence of a thiophene (B33073) ring in the structure enhanced the activity. nih.gov

Furthermore, a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones linked to hydrazide-hydrazones were synthesized and tested against the MCF-7 breast cancer cell line. nih.gov Compounds 5a, 5e, 5g, and 5h were identified as the most effective, inducing apoptosis and causing cell-cycle arrest in the G0/G1 phase. nih.gov

Table 2: Cytotoxicity of this compound Derivatives (IC50 values in μM)

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

| H4 | 27.39 | 45.24 |

| H19 | 34.37 | 61.50 |

Molecular Docking Studies with Anticancer Targets

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for the anticancer activity of this compound derivatives. researchgate.netrsc.org These computational studies help to predict the binding interactions between the compounds and specific molecular targets involved in cancer progression.

Several studies have focused on the interaction of these derivatives with protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. rsc.org For instance, hydrazone derivatives H4 and H19 were found to bind effectively to the active site of Microtubule Affinity Regulating Kinase 4 (MARK4), a potential drug target in cancer. rsc.orgrsc.orgnih.gov This binding is thought to inhibit the kinase's activity, leading to decreased cancer cell growth and proliferation. researchgate.netrsc.orgrsc.org

In a different approach, pyrazolo-pyrimidinone hybrids with a hydrazide-hydrazone moiety were investigated for their interaction with the Epidermal Growth Factor Receptor (EGFR), another well-known anticancer target. nih.gov Molecular docking simulations indicated a high binding affinity of compounds 5a, 5e, 5g, and 5h towards EGFR. nih.gov

Furthermore, new benzimidazole-hydrazone derivatives were designed to target Carbonic Anhydrase IX (CA IX), an enzyme associated with tumor progression. nih.gov Molecular docking of compounds 3d and 3j into the active site of CA IX supported their potential as inhibitors of this enzyme. nih.gov Similarly, novel benzimidazole (B57391)/hydrazone derivatives were docked into the VEGFR-2 active site, showing high affinity and suggesting a potential mechanism for their anticancer effects. researchgate.net

Anti-inflammatory Activity

Derivatives of benzohydrazide have demonstrated notable anti-inflammatory properties. derpharmachemica.comthepharmajournal.com A study focused on newly synthesized 3-({p-dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one derivatives, which incorporate a p-dimethylamino benzaldehyde (B42025) moiety, investigated their potential to inhibit inflammation. nih.gov These compounds were evaluated using the carrageenan-induced rat paw edema method, a standard in vivo model for assessing anti-inflammatory effects.

Several of the synthesized compounds (specifically IIIe, IIIf, IIIg, IIIh, and IIIi) exhibited anti-inflammatory activity when administered at a dose of 100 mg/kg, with compounds IIIe, IIIf, and IIIg showing particularly good results compared to the standard drug indomethacin. nih.gov The mechanism of action for these compounds was explored through molecular docking studies, which suggested that they bind to the COX-2 protein, a key enzyme in the inflammatory pathway. nih.gov

Table 1: Anti-inflammatory Activity of 3-({p-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives

| Compound | Anti-inflammatory Activity |

|---|---|

| IIIe | Good |

| IIIf | Good |

| IIIg | Good |

| IIIh | Active |

| IIIi | Active |

Source: nih.gov

Anticonvulsant Activity

The search for novel antiepileptic drugs has led to the investigation of various chemical scaffolds, including derivatives of benzohydrazide. derpharmachemica.com Isatin-based derivatives, for instance, have been identified as promising anticonvulsant agents. nih.gov A series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives were synthesized and evaluated for their anti-seizure activity in mouse models. nih.gov

These compounds were tested using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. nih.gov The results indicated that the derivatives provided significant protection in both models, suggesting a broad spectrum of anticonvulsant activity. nih.gov Notably, all methoxylated derivatives (4j, 4k, 4l) showed significant anti-seizure activity in the MES model, while compounds 4j (2-OCH3) and 4l (4-OCH3) were also potent against PTZ-induced seizures. nih.gov The fundamental pharmacophoric elements for antiepileptic activity—a hydrogen bond donor/acceptor, an electron donor group, and a hydrophobic aromatic region—were considered in the design of these molecules. nih.gov

Table 2: Anticonvulsant Activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide Derivatives

| Compound | Position of Methoxy (B1213986) Group | Activity in MES Model | Activity in PTZ Model |

|---|---|---|---|

| 4j | 2-OCH3 | Significant | Potent |

| 4k | 3-OCH3 | Significant | Inactive |

| 4l | 4-OCH3 | Significant | Potent |

Source: nih.gov

Antioxidant Properties

Benzohydrazide derivatives have been recognized for their antioxidant capabilities. derpharmachemica.comderpharmachemica.com The antioxidant potential of these compounds is often evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging method. derpharmachemica.comderpharmachemica.com In one study, a series of substituted benzohydrazide Schiff bases were synthesized and screened for their antioxidant activity. derpharmachemica.com The results showed that the compound designated as S3 exhibited the highest antioxidant activity among the tested derivatives. derpharmachemica.com

Another study investigated hydrazide-hydrazone derivatives of 4-hydroxybenzohydrazide and found them to possess moderate antioxidant activity in both DPPH and ABTS assays when compared to the standard antioxidant, Trolox. researchgate.net The presence of specific functional groups, such as methoxy groups, has been found to enhance the antioxidant activity of benzohydrazide derivatives. derpharmachemica.com For example, (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide (T1) and (E)-N'-(2-hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide (T2) showed greater antioxidant effects due to their methoxy substituents. derpharmachemica.com

Table 3: Antioxidant Activity of Selected Benzohydrazide Derivatives

| Compound | Method | Result |

|---|---|---|

| S3 | DPPH | Maximum antioxidant activity |

| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide (T1) | DPPH | High antioxidant activity |

| (E)-N'-(2-hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide (T2) | DPPH | High antioxidant activity |

Other Biological Activities

Antimalarial Activity

The rising resistance to current antimalarial drugs necessitates the discovery of new therapeutic agents. nih.govmalariaworld.org Benzohydrazide and its derivatives have been reported to possess antimalarial properties. derpharmachemica.comthepharmajournal.com Research into benzimidazole derivatives has shown promising results. For instance, some 2-phenyl-1H-benzimidazole derivatives displayed potent in vitro activity against Plasmodium falciparum, with IC50 values for the most active compounds ranging from 18 nM to 1.30 µM. nih.gov Tricyclic derivatives like pyrido[1,2-a]benzimidazole (B3050246) have also shown submicromolar IC50 values. nih.gov Two specific benzimidazole derivatives, compounds 1 and 33, demonstrated antiplasmodial activity in the high nanomolar range against a chloroquine-sensitive strain, with selectivity indexes greater than 10. nih.gov

Antidepressant Activity

The development of novel antidepressants with improved efficacy and fewer side effects is a significant area of research. nih.gov Benzothiazole (B30560) derivatives, which can be synthesized from related benzohydrazide precursors, have shown potential as antidepressant agents. nih.gov In a study investigating novel benzothiazole derivatives, compounds were screened using the tail suspension and modified forced swimming tests in mice. nih.gov Compounds 3c, 3d, 3f, 3g, and 3h were found to significantly reduce the immobility time of the mice in the tail suspension test, an indicator of antidepressant-like effects. nih.gov These effects were not associated with an increase in spontaneous locomotor activity, suggesting a specific antidepressant action. nih.gov

Antiglycating Activity

Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. researchgate.net Certain compounds have been investigated for their ability to inhibit this process. While direct studies on this compound are limited in this context, related structures have shown activity. For example, a study on N-(3-aminoalkyl)proline derivatives found that those with hydroxyl substituents at the C4 position had superior antiglycation properties. rsc.org Another study on N,N-diethylthiobarbiturate derivatives identified several compounds (2d, 2g, 2f, 2j, 2a, 2i, and 2e) with excellent anti-glycating activity, showing IC50 values ranging from 6.91 ± 2.66 to 15.80 ± 1.87 µM, which compared favorably to the standard, rutin. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-({p-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one derivatives |

| Indomethacin |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives |

| Pentylenetetrazole |

| 4-Hydroxybenzohydrazide |

| Trolox |

| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide |

| (E)-N'-(2-hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide |

| 2-Phenyl-1H-benzimidazole derivatives |

| Pyrido[1,2-a]benzimidazole |

| Chloroquine |

| Benzothiazole derivatives |

| N-(3-Aminoalkyl)proline derivatives |

| N,N-Diethylthiobarbiturate derivatives |

Insecticidal Activity

Derivatives of benzohydrazide have been investigated for their potential as insecticides, with some compounds showing significant activity against various pests. For instance, in a study on triazone derivatives containing acylhydrazone moieties, a compound with a 4-dimethylamino substituent (compound 3t ) exhibited a 35% aphicidal activity rate against the bean aphid (Aphis craccivora) at a concentration of 5 mg/kg. mdpi.com This level of activity was comparable to the commercial insecticide pymetrozine. mdpi.com The high insecticidal activity of derivatives like compound 3t is thought to be due to the presence of nitrogen and sulfur atoms, which may form hydrogen bonds with the TRP (Transient Receptor Potential) channels in insects. mdpi.com

Other studies have also highlighted the insecticidal potential of benzohydrazide derivatives. For example, N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzohydrazide has demonstrated high insecticidal activity against the house fly and rice weevil. biointerfaceresearch.com Furthermore, a series of diacylhydrazine and acylhydrazone derivatives displayed high insecticidal activity against several lepidopteran pests, including Spodoptera exigua, Helicoverpa armigera, and Plutella xyllostella. mdpi.com

Table 1: Insecticidal Activity of Selected Benzohydrazide Derivatives

| Compound | Target Pest | Activity | Concentration | Source |

|---|---|---|---|---|

| 3t (with 4-dimethylamino) | Bean aphid (Aphis craccivora) | 35% aphicidal activity | 5 mg/kg | mdpi.com |

| 3h (with 2,3-dimethoxy) | Bean aphid (Aphis craccivora) | 15% aphicidal activity | 5 mg/kg | mdpi.com |

| 3w (with 2-thiophene) | Bean aphid (Aphis craccivora) | 30% aphicidal activity | 5 mg/kg | mdpi.com |

| 3u (with 6-methoxy on naphthyl) | Mosquito (Culex pipiens pallens) | 40% larvicidal activity | 0.1 mg/kg | mdpi.com |

| 5h | Flies and Rice weevils | 100% death rate | 0.5% | biointerfaceresearch.com |

| N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzohydrazide | House fly and Rice weevil | High activity | Not specified | biointerfaceresearch.com |

Nematicidal Activity

Certain benzohydrazide derivatives have shown excellent activity against nematodes, which are significant agricultural pests. In one study, compounds 3c , 3d , 5c , and 5f demonstrated high anti-nematode activity, reducing gall formation on cucumber roots by 93%, 89%, 91%, and 72%, respectively, at a concentration of 80 mg/kg. biointerfaceresearch.com Specifically, 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide and N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide were highlighted for their excellent anti-nematode effects, with gall formation decreases of 93% and 91%. biointerfaceresearch.com

The development of new and effective nematicides is crucial due to the resistance of nematodes to existing drugs and their associated toxicities. nih.gov The search for environmentally friendly and highly efficacious compounds has led to the exploration of various heterocyclic compounds, including thiazine (B8601807) derivatives, which have also shown potent nematicidal activity against the model organism Caenorhabditis elegans. nih.gov

Table 2: Nematicidal Activity of Selected Benzohydrazide Derivatives

| Compound | Activity | Concentration | Source |

|---|---|---|---|

| 3c | 93% decrease in gall formation | 80 mg/kg | biointerfaceresearch.com |

| 3d | 89% decrease in gall formation | 80 mg/kg | biointerfaceresearch.com |

| 5c | 91% decrease in gall formation | 80 mg/kg | biointerfaceresearch.com |

| 5f | 72% decrease in gall formation | 80 mg/kg | biointerfaceresearch.com |

| 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide | 93% decrease in gall formation | Not specified | biointerfaceresearch.com |

| N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide | 91% decrease in gall formation | Not specified | biointerfaceresearch.com |

Urease Inhibition

Urease is an enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. nih.gov The inhibition of this enzyme is a promising therapeutic strategy. Benzohydrazide derivatives have been identified as potent urease inhibitors. For example, a series of 3,4,5-trihydroxybenzohydrazones showed excellent urease inhibition, with some compounds exhibiting activity close to the standard inhibitor, thiourea. researchgate.net

In another study, novel bis-Schiff bases of benzyl (B1604629) phenyl ketone, which are structurally related to benzohydrazides, also demonstrated significant urease inhibitory activity. nih.gov The inhibitory effects of these compounds are often evaluated by their IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity. For instance, some synthesized derivatives showed IC₅₀ values ranging from 22.21 ± 0.42 to 48.33 ± 0.72 µM, comparable to thiourea's IC₅₀ of 21.15 ± 0.32 µM. nih.gov

Table 3: Urease Inhibition by Selected Benzohydrazide Derivatives

| Compound | Type | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 3 | bis-Schiff base | 22.21 ± 0.42 | 21.15 ± 0.32 | nih.gov |

| Compound 4 | bis-Schiff base | 26.11 ± 0.22 | 21.15 ± 0.32 | nih.gov |

| Compound 5 | bis-Schiff base | 34.32 ± 0.65 | 21.15 ± 0.32 | nih.gov |

| Compound 6 | bis-Schiff base | 28.11 ± 0.22 | 21.15 ± 0.32 | nih.gov |

| Compound 6 | 3,4,5-trihydroxybenzohydrazone | Competitive inhibitor (Ki = 19.1 µM) | - | researchgate.net |

| Compound 16 | 3,4,5-trihydroxybenzohydrazone | Competitive inhibitor (Ki = 10.53 µM) | - | researchgate.net |

Structure-Activity Relationship (SAR) Studies

The biological efficacy of this compound derivatives is closely linked to their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and structural modifications influence their activity, guiding the design of more potent compounds.

Impact of Substituents on Biological Efficacy

The nature and position of substituents on the benzohydrazide core play a critical role in determining the biological activity. For insecticidal activity, the presence of a dimethylamino group at the 4-position of the phenyl ring, as seen in compound 3t , was found to be beneficial for aphicidal effects. mdpi.com Similarly, the introduction of an aryl ring and an electron-withdrawing group in the side arm of phenylpyrazole oxime derivatives was shown to enhance insecticidal activity. nih.gov

In the context of urease inhibition, the substitution pattern on the phenyl ring of benzohydrazide derivatives significantly influences their potency. For example, in a series of 1,2-benzothiazine-N-arylacetamide derivatives, an unsubstituted N-phenylacetamide ring showed better inhibitory potential against urease than some substituted analogues. nih.gov A notable decrease in activity was observed with the introduction of a 2-carboxymethyl group. nih.gov Conversely, the most potent inhibitor in that series had an ethoxy carbonyl substituent at the para-position. nih.gov

Pharmacophore Elucidation

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to exert a specific biological effect. This approach is instrumental in designing new, more effective drug candidates.

For classes of compounds similar to benzohydrazide derivatives, pharmacophore models have been successfully developed. For instance, a five-point pharmacophore model was generated for a series of benzofuran (B130515) salicylic (B10762653) acid derivatives as inhibitors of lymphoid tyrosine phosphatase (LYP). nih.gov This model consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic ring features. Such a model yielded a statistically significant 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) model, which could predict the activity of new compounds. nih.gov

While a specific pharmacophore model for this compound derivatives is not detailed in the provided context, the principles of pharmacophore elucidation are directly applicable. By identifying the key structural features responsible for the insecticidal, nematicidal, and urease inhibition activities, researchers can rationally design novel derivatives with enhanced potency and selectivity. This involves understanding the interactions between the active compounds and their biological targets at a molecular level, often aided by techniques like molecular docking. nih.govnih.gov

Advanced Research Topics and Future Directions

Role in Proteomics Research

Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes and identifying biomarkers for diseases. nih.gov Chemical probes and reagents play a vital role in this field by enabling the detection, enrichment, and identification of specific proteins or protein modifications. 3-(Dimethylamino)benzohydrazide has been identified as a compound for proteomics research. scbt.com

The hydrazide group (-CONHNH2) is a key functional group in bioconjugation chemistry. It can react with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. This reactivity is particularly useful in proteomics for:

Labeling Glycoproteins: The carbohydrate moieties of glycoproteins can be oxidized to generate aldehyde groups, which can then be specifically labeled with hydrazide-containing probes for identification and quantification.

Cross-linking Agents: The bifunctional nature of benzohydrazide (B10538) derivatives allows them to be used in creating cross-linking agents to study protein-protein interactions.

Chemical Proteomics: In chemical proteomics, small molecule probes are used to identify the protein targets of bioactive compounds. nih.gov this compound can serve as a core structure for developing such probes, where the dimethylamino group can modulate solubility and cell permeability.

The application of mass spectrometry techniques like MALDI-MS/MS is fundamental in proteomics for analyzing peptides and proteins. mdpi.com Reagents like this compound can be incorporated into workflows that facilitate the identification of proteins and their post-translational modifications, contributing to biomarker and drug target discovery. nih.gov

Development of Novel Drug Candidates

The benzohydrazide scaffold is a "privileged" structure in medicinal chemistry, known to be a component of various biologically active compounds. mdpi.com Researchers have leveraged this scaffold to develop novel drug candidates targeting a range of diseases, particularly cancer.

Derivatives of benzohydrazide have been synthesized and evaluated as potent inhibitors of key signaling proteins. For instance, a series of novel benzohydrazide derivatives were synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors. mdpi.com Overexpression of EGFR is a known factor in the proliferation of many cancers, making it a prime therapeutic target. mdpi.com In one study, a synthesized benzohydrazide derivative, compound H20, demonstrated significant antiproliferative activity against four different cancer cell lines and potent inhibition of EGFR. mdpi.com

More specifically related to the structure of this compound, research into 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives has identified them as promising inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). rsc.org MARK4 is considered a druggable target for cancer and other disorders. rsc.org Two compounds from this study, H4 and H19, showed selective inhibition of cancer cell growth and induced apoptosis. rsc.org The dimethylamino ethoxy group was noted for its interaction with key residues in the kinase's binding cavity. rsc.org

| Compound | Target Cell Line | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| H4 | MCF-7 (Breast Cancer) | 27.39 | rsc.org |

| H19 | MCF-7 (Breast Cancer) | 34.37 | rsc.org |

| H4 | A549 (Lung Cancer) | 45.24 | rsc.org |

| H19 | A549 (Lung Cancer) | 61.50 | rsc.org |

These findings underscore the potential of incorporating the dimethylamino and benzohydrazide moieties into a single molecular framework to create new therapeutic agents.

Supramolecular Chemistry and Materials Science Applications

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. rsc.org The properties of molecular materials are dependent on the arrangement of their component parts, making supramolecular chemistry a critical field for materials science. rsc.org

The structure of this compound is well-suited for creating ordered supramolecular assemblies. The hydrazide group is an excellent hydrogen bond donor and acceptor, capable of forming robust and directional interactions. Crystal structure analysis of the related compound 4-(Dimethylamino)benzohydrazide reveals that the molecules form chains built from fused rings created by N—H···N and N—H···O hydrogen bonds. doaj.org This demonstrates the inherent ability of the (dimethylamino)benzohydrazide scaffold to self-assemble into higher-order structures.

The interplay of hydrogen bonding from the hydrazide group, potential π-π stacking from the benzene (B151609) ring, and dipole-dipole interactions involving the dimethylamino group could be harnessed to construct a variety of supramolecular materials, such as:

Gels: The formation of extensive hydrogen-bonded networks can lead to the gelation of solvents, creating soft materials with tunable properties.

Liquid Crystals: Appropriate design can lead to molecules that exhibit mesophases, where the molecules have a degree of order between that of a crystalline solid and an isotropic liquid. rsc.org

Functional Materials: The dimethylamino group can be protonated or involved in charge-transfer interactions, opening possibilities for creating materials that respond to pH or electronic stimuli.

The use of scaffolds like 1,3,5-triazine (B166579) as building blocks has been explored for creating oligomers and dendrimers with specific molecular recognition and self-assembly properties. rsc.org Similarly, this compound could serve as a fundamental building block for new functional organic materials.

Computational Drug Design and Virtual Screening

Computational methods are indispensable tools in modern drug discovery, allowing for the rapid screening of vast chemical libraries and the rational design of new drug candidates. nih.govnih.gov These techniques can be applied to this compound and its derivatives to predict their potential as therapeutic agents.

Virtual Screening: Ligand-based virtual screening can be performed using the this compound scaffold to search databases like ZINC15 for commercially available or synthetically accessible compounds with similar structures that might exhibit desired biological activities. nih.gov

Molecular Docking: For a specific protein target, such as a kinase or an enzyme, molecular docking can predict the binding mode and affinity of this compound derivatives. nih.gov This was employed in the study of benzohydrazide derivatives as EGFR inhibitors to understand their structure-activity relationships. mdpi.com Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding, guiding the design of more potent and selective inhibitors.

ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov This early-stage analysis helps to prioritize candidates with favorable drug-like properties and reduce the likelihood of late-stage failures in drug development. For instance, in the design of novel lapatinib (B449) derivatives, it was predicted that the designed candidates would not penetrate the blood-brain barrier, suggesting a lower risk of central nervous system side effects. mdpi.com

By combining these computational approaches, researchers can efficiently explore the therapeutic potential of the this compound chemical space, identifying the most promising candidates for synthesis and biological evaluation. nih.gov

Prodrug Strategies and Drug Delivery Systems

A prodrug is an inactive compound that is converted into an active drug within the body. researchgate.net This strategy is often used to overcome barriers to drug delivery, such as poor solubility, rapid metabolism, or inability to cross biological membranes like the blood-brain barrier (BBB). researchwithrutgers.com

The dimethylamino group present in this compound is a feature that has been explicitly used in prodrug design for brain targeting. In a study aimed at increasing the brain delivery of the anti-inflammatory drug naproxen (B1676952), researchers synthesized prodrugs by linking naproxen to a targeting ligand containing a dimethylamino moiety. nih.gov This strategy significantly increased the concentration of naproxen in the brain of rats compared to the administration of the parent drug alone. nih.gov The linkage between the drug and the targeting group was found to be crucial in modulating the in vivo behavior of the prodrugs. nih.gov

This highlights a significant future direction for this compound. It could be investigated as:

A Parent Drug for Prodrug Modification: If this compound or a derivative is found to be a potent therapeutic agent but has poor pharmacokinetic properties, its hydrazide group could be modified to create a prodrug that releases the active compound at the target site. nih.govresearchgate.net

A Promoiey for Drug Delivery: The entire this compound molecule could potentially be used as a promoiety, conjugated to other active pharmaceutical ingredients (APIs) to enhance their delivery, particularly to the brain, leveraging the properties of the dimethylamino group.

These strategies, which fall under the umbrella of long-acting drug delivery systems, aim to improve the therapeutic index of drugs by controlling their release and targeting, ultimately leading to more effective treatments. researchgate.net

常见问题

Q. What experimental methods are used to synthesize and crystallize 3-(Dimethylamino)benzohydrazide for structural analysis?

The compound is typically synthesized by condensation reactions between substituted benzaldehydes and hydrazides, followed by recrystallization. For structural analogs like the 4-isomer, recrystallization from hot 95% ethanol yields colorless needles suitable for X-ray diffraction . Researchers should optimize solvent choice (e.g., ethanol, methanol) and cooling rates to obtain high-purity crystals. Post-synthesis, single-crystal X-ray diffraction (SCXRD) is employed to determine space groups (e.g., monoclinic C2/c) and lattice parameters .

Q. How is the crystal structure of this compound characterized using X-ray crystallography?

SCXRD reveals key structural features:

- Space group : Monoclinic C2/c (common for benzohydrazides) .

- Hydrogen bonding : Infinite chains propagate along the [001] direction via N–H⋯O/N interactions, forming fused R²₂(6) and R²₂(10) motifs .

- Packing : Dominated by dispersion forces (e.g., H–H contacts between methyl groups) and short C–H⋯O interactions . Researchers should use software like OLEX2 or Mercury to visualize interactions and validate bond geometries .

Q. What spectroscopic techniques are used to validate the structure of this compound?

- ¹H/¹³C NMR : Confirm hydrazide proton signals (N–H at δ ~10–11 ppm) and aromatic/methyl group integration .

- FTIR : Identify N–H stretches (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C–N (~1250 cm⁻¹) vibrations .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 179.22 for the 4-isomer) .

Advanced Research Questions

Q. How can DFT calculations resolve the contributions of intermolecular interactions in this compound crystals?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level quantifies lattice energy components:

- Electrostatic (Eele) : ~165.3 kJ/mol

- Dispersion (Edis) : ~173.9 kJ/mol

- Repulsion (Erep) : ~234.1 kJ/mol .

Tools like Crystal Explorer generate energy frameworks to visualize dominant interactions (e.g., hydrogen-bonded chains along [001]) . Researchers should compare computed vs. experimental lattice energies to validate models.

Q. How can contradictions in hydrogen-bonding data be resolved during crystallographic analysis?

Discrepancies may arise from disorder or thermal motion. Strategies include:

Q. What methodologies are used to design bioactive hydrazone derivatives from this compound?

- Condensation reactions : React with aldehydes (e.g., 4-pyridinecarboxaldehyde) in methanol under acid catalysis to form hydrazones .

- Bioactivity screening : Test derivatives for antibacterial activity (e.g., against S. aureus or E. coli) via MIC assays or xanthine oxidase inhibition via molecular docking .

Q. How do dispersion forces and electrostatic interactions contribute to the lattice energy of this compound?

DFT calculations for analogs show dispersion accounts for ~44.2 kJ/mol of non-hydrogen-bonded interactions, while electrostatic forces stabilize hydrogen-bonded pairs (~50% of lattice energy) . Researchers should partition energy components to identify dominant stabilization mechanisms, critical for crystal engineering.

Q. What is the role of this compound in pharmacological research?

The compound serves as a precursor for:

- Antibacterial agents : Hydrazone derivatives inhibit bacterial growth via membrane disruption or enzyme inhibition .

- Enzyme inhibitors : Structural analogs (e.g., isoniazid) target mycobacterial enzymes, suggesting potential antitubercular applications .

- Metal chelators : The hydrazide group binds transition metals, enabling catalytic or diagnostic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。